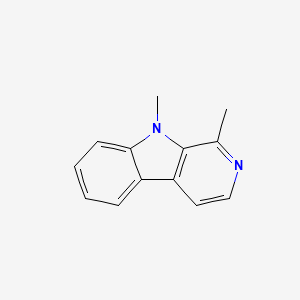

N9-Methylharman

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,9-dimethylpyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-9-13-11(7-8-14-9)10-5-3-4-6-12(10)15(13)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSZHLJVECITAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1N(C3=CC=CC=C23)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877135 | |

| Record name | 1,9-DIMETHYL-BETACARBOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of N9-Methylharman and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N9-Methylharman, a member of the β-carboline alkaloid family, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been evaluated across various assays, revealing a range of effects from enzyme inhibition to cellular responses. The following tables summarize the key quantitative data available in the literature.

Table 1: Monoamine Oxidase (MAO) Inhibition by this compound

| Compound | Target | IC50 Value | Source |

| This compound | MAO-A | 1 µM | [1][2] |

| This compound | MAO-B | 15.5 µM | [1][2] |

Table 2: Cytotoxicity of N9-Substituted Harmine and Harmaline Derivatives

| Compound ID | Parent Molecule | Cell Line | IC50 Value (µM) | Source |

| HL22 | Harmaline | HCT116 | 3.84 ± 0.11 | |

| HL22 | Harmaline | MGC803 | 5.26 ± 0.46 | |

| HL22 | Harmaline | MCF7 | 8.67 ± 0.13 |

Note: Specific IC50 values for the cytotoxicity of this compound against a broad panel of cancer cell lines are not extensively reported in the reviewed literature. The available data primarily focuses on N9-substituted derivatives of other β-carbolines like harmine and harmaline.

Key Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a spectrum of biological activities, including neuroprotection, anti-inflammatory effects, and anti-proliferative properties. These effects are mediated through the modulation of several key signaling pathways.

Neuroprotective and Neurorestorative Effects

This compound has demonstrated significant neuroprotective and neuroregenerative potential, particularly concerning dopaminergic neurons, making it a compound of interest for neurodegenerative diseases like Parkinson's disease.[3][4][5] Its mechanisms of action include:

-

Inhibition of Monoamine Oxidase (MAO): By inhibiting MAO-A and MAO-B, this compound can increase the levels of monoamine neurotransmitters in the brain.[1][2]

-

Stimulation of Neurotrophic Factors: this compound has been shown to stimulate the gene expression of several crucial neurotrophic factors, including Artemin (Artn), Brain-Derived Neurotrophic Factor (BDNF), and others. This effect is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2]

-

Anti-inflammatory Action in the CNS: this compound can inhibit the proliferation of microglia and reduce the expression of chemotactic cytokines, thereby creating an anti-inflammatory environment in the central nervous system.[3][5]

Anti-inflammatory Activity

Beyond its effects in the central nervous system, the broader anti-inflammatory potential of β-carbolines is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, related β-carboline alkaloids have been shown to suppress NF-κB transcriptional activity by inhibiting the IκB kinase (IKK) signaling pathway.[3] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Anti-proliferative and Cytotoxic Effects

While comprehensive data on this compound is limited, an anti-proliferative effect has been observed in human neuroblastoma SH-SY5Y cells.[6] Furthermore, N9-substituted derivatives of harmaline have shown significant cytotoxic activity against various cancer cell lines, including HCT116 (colon), MGC803 (gastric), and MCF7 (breast). The proposed mechanisms for the anticancer activity of β-carbolines often involve the modulation of signaling pathways crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the biological activities of this compound and its derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of MAO-A and MAO-B.

General Protocol:

-

Enzyme Source: Commercially available recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine for MAO-A and benzylamine for MAO-B are commonly used.

-

Assay Principle: The enzymatic reaction leads to the formation of a product that can be detected spectrophotometrically or fluorometrically. For instance, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured.

-

Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound). b. The reaction is initiated by the addition of the substrate. c. The change in absorbance or fluorescence is monitored over time. d. The rate of reaction is calculated and compared to a control without the inhibitor.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring cell viability.

General Protocol:

-

Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and allowed to attach or stabilize.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol:

-

Cell Treatment: Cells are treated with the test compound for a defined period to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye like FITC) and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their ability to modulate key signaling pathways involved in neuroprotection, inflammation, and cell proliferation underscores their potential for therapeutic development. This technical guide has summarized the current quantitative data, outlined relevant experimental protocols, and visualized the known and postulated signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of these fascinating molecules, particularly in obtaining more comprehensive cytotoxicity data for this compound itself and in detailing its direct interactions with various signaling cascades.

References

- 1. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 9-Methyl-beta-carboline up-regulates the appearance of differentiated dopaminergic neurones in primary mesencephalic culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of N9-Methylharman: A Technical Guide to its Natural Abundance and Analysis in Food and the Environment

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N9-methylharman, a methylated derivative of the β-carboline harman, is a compound of increasing interest due to its potential neuroactive and toxicological properties. While its parent compounds, harman and norharman, are well-documented contaminants in various foods and environmental matrices, the natural abundance of this compound remains largely unquantified. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, summarizing the available quantitative data for its precursors as an indicator of potential exposure. It details the analytical methodologies adaptable for its specific quantification and explores its likely biological signaling pathways. This document aims to serve as a foundational resource for researchers investigating the prevalence and significance of this emerging compound of interest.

Introduction

β-carbolines are a group of heterocyclic indole alkaloids that are both endogenously produced and exogenously introduced through diet and environmental exposure. Among these, harman and norharman have been extensively studied, with their presence confirmed in a wide array of cooked foods, beverages, and tobacco smoke. The process of methylation can alter the biological activity of these compounds, and this compound is one such methylated derivative. The potential for in vivo N-methylation of harman raises questions about the endogenous formation and subsequent bioactivity of this compound.[1] Understanding the natural abundance of this compound in food and the environment is a critical first step in assessing human exposure and potential health risks. However, a significant data gap exists in the scientific literature concerning the direct quantification of this compound in these matrices. This guide synthesizes the available information on related β-carbolines to infer potential sources of this compound and provides a technical framework for its future investigation.

Quantitative Data on Harman and Norharman in Food and Environmental Samples

Direct quantitative data for this compound in food and environmental samples are scarce in peer-reviewed literature. To provide an estimate of potential exposure routes, this section summarizes the reported concentrations of its parent compound, harman, and the related β-carboline, norharman. These compounds are often found together and their presence suggests the potential for the co-occurrence or formation of this compound.

| Food/Environmental Matrix | Harman (ng/g or ng/mL) | Norharman (ng/g or ng/mL) | Reference(s) |

| Cooked Meats | |||

| Pan-fried Beef Sirloin | up to 217.06 | up to 534.63 | [2] |

| Pan-fried Cutlassfish | up to 533.01 | up to 212.44 | [2] |

| Beverages | |||

| Brewed Coffee | 29 - 207 (µg/L) | 29 - 207 (µg/L) | [3] |

| Espresso Coffee (Arabica) | ~15.4 (µg/L) | ~40.8 (µg/L) | [4] |

| Fermented Alcoholic Beverages | up to 41 (µg/L) | up to 41 (µg/L) | [3] |

| Sauces and Seasonings | |||

| Soy Sauce | 71 - 250 | 0.29 - 71 | [5] |

| Tabasco | 4 - 252 (µg/L) | 4 - 252 (µg/L) | [3] |

| Cereal Products | |||

| Toasted Bread | Not Detected - Low | 41.7 - 164.2 | [5] |

| Breakfast Cereals | Not Detected - Low | up to 187.4 | [5] |

| Tobacco Smoke | |||

| Mainstream Cigarette Smoke | 207 - 2780 (ng/cigarette) | 207 - 2780 (ng/cigarette) | [3] |

| Sidestream Cigarette Smoke | 2100 - 3000 (ng/cigarette) | 4100 - 9000 (ng/cigarette) | [6] |

Table 1: Quantitative Data for Harman and Norharman in Various Matrices. This table summarizes the reported concentration ranges of harman and norharman, the direct precursors and structural analogs of this compound, in commonly consumed food products and tobacco smoke. The presence of these compounds indicates potential pathways for human exposure to β-carbolines.

Experimental Protocols for the Analysis of this compound

While specific protocols for this compound are not widely published, established methods for other β-carbolines can be readily adapted for its quantification. The following sections outline a general workflow and specific analytical techniques suitable for the determination of this compound in complex matrices.

Sample Preparation: Extraction and Clean-up

A crucial step in the analysis of trace contaminants is the efficient extraction of the analyte from the sample matrix and the removal of interfering substances. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for the simultaneous analysis of multiple β-carboline alkaloids in food.[3][5]

Protocol: Modified QuEChERS for this compound Extraction

-

Homogenization: Homogenize 2-5 grams of the solid food sample or take 5-10 mL of a liquid sample.

-

Extraction: Add 10 mL of acetonitrile and an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available). Shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 5 minutes to separate the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering compounds like fatty acids and pigments. Vortex for 30 seconds and centrifuge.

-

Final Extract: The resulting supernatant is the final extract, which can be concentrated and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column is typically used for the separation of β-carbolines.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for the ionization of β-carbolines.

MRM Transitions for this compound: To ensure specificity, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for this compound. The exact mass-to-charge ratios (m/z) for the precursor and product ions would need to be determined by direct infusion of an analytical standard of this compound.

Workflow for HPLC-MS/MS Analysis

Caption: A generalized workflow for the quantification of this compound in food and environmental samples.

Signaling Pathways of this compound

The biological effects of this compound are not as extensively studied as those of harman and norharman. However, based on the known activities of β-carbolines, it is highly probable that this compound acts as an inhibitor of monoamine oxidase A (MAO-A).[7][8] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

Inhibition of Monoamine Oxidase A (MAO-A)

Inhibition of MAO-A by this compound would lead to an increase in the synaptic levels of these neurotransmitters, which could have various physiological and neurological effects. The N-methylation of the harman structure may influence the potency and selectivity of this inhibition.

Caption: Proposed signaling pathway for this compound's inhibition of MAO-A.

Potential Neurotoxicity

The formation of N-methylated β-carbolinium ions has been linked to potential neurotoxicity.[1] These charged species are structurally similar to the parkinsonian-inducing neurotoxin MPP+ (1-methyl-4-phenylpyridinium). The N-methylation of harman could therefore represent a bioactivation pathway leading to the formation of a neurotoxic species. Further research is required to elucidate the specific neurotoxic potential of the this compound cation.

Caption: Hypothetical pathway for this compound-induced neurotoxicity.

Conclusion and Future Directions

The natural abundance of this compound in food and the environment is a significant knowledge gap in the field of toxicology and food safety. While data on its precursors, harman and norharman, suggest that exposure to β-carbolines is widespread, direct evidence for the presence and concentration of this compound is lacking. The analytical methodologies outlined in this guide provide a clear path forward for researchers to begin quantifying this compound in various matrices.

Future research should focus on:

-

Method Development and Validation: Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in a wide range of food and environmental samples.

-

Occurrence Studies: Conducting comprehensive surveys to determine the concentration of this compound in different food categories, with a particular focus on thermally processed foods, fermented products, and beverages.

-

Toxicological Evaluation: Investigating the in vitro and in vivo toxicological effects of this compound, including its potential as a selective MAO-A inhibitor and its neurotoxic properties.

-

In Vivo Metabolism Studies: Elucidating the extent of in vivo N-methylation of harman to form this compound in humans.

Addressing these research needs will be crucial for a comprehensive risk assessment of this compound and for ensuring the safety of the food supply. This technical guide serves as a call to action for the scientific community to further investigate this potentially important but currently understudied compound.

References

- 1. Potential bioactivated neurotoxicants, N-methylated beta-carbolinium ions, are present in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Network Plot with GraphViz | Dassault Systèmes® [3dswym.3dexperience.3ds.com]

- 5. Frontiers | In vitro Effect of Harmine Alkaloid and Its N-Methyl Derivatives Against Toxoplasma gondii [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Fate of N9-Methylharman: A Technical Guide to its Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Methylharman, a member of the β-carboline alkaloid family, is structurally analogous to the well-studied compounds harman and norharman. While direct and extensive metabolic studies on this compound are limited, a comprehensive understanding of its biotransformation can be extrapolated from the metabolic pathways of these closely related alkaloids. This technical guide synthesizes the available data on β-carboline metabolism to project the metabolic fate of this compound, focusing on the enzymatic processes, resultant metabolites, and the experimental methodologies crucial for their investigation. This document is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development, providing a framework for future in-vitro and in-vivo studies of this compound.

Introduction to this compound and its Biological Significance

This compound is a heterocyclic compound belonging to the β-carboline class of alkaloids. These compounds are of significant interest due to their diverse biological activities, which include potential neuropharmacological and psychoactive effects. The metabolic profile of such compounds is a critical determinant of their pharmacokinetic properties, efficacy, and potential toxicity. Understanding the biotransformation of this compound is therefore essential for any therapeutic or toxicological assessment.

Predicted Metabolic Pathways of this compound

Based on the established metabolic pathways of the structurally similar β-carbolines, harman and norharman, the biotransformation of this compound is anticipated to proceed through two primary phases: Phase I oxidative metabolism and Phase II conjugation reactions.

Phase I: Oxidative Metabolism

The initial phase of metabolism is expected to be dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Studies on harman and norharman have demonstrated that CYP1A2 and CYP1A1 are the principal enzymes responsible for their oxidation, with minor contributions from CYP2D6, CYP2C19, and CYP2E1.[1][2][3][4] It is highly probable that these same enzymes are involved in the metabolism of this compound.

The primary oxidative transformations are predicted to be:

-

Hydroxylation: The addition of hydroxyl groups to the aromatic ring system is a major metabolic route for harman and norharman, with 3-hydroxy and 6-hydroxy derivatives being the most prominent metabolites.[1][2][3][4]

-

N-Oxidation: The formation of an N-oxide at the pyridine nitrogen (N2) is another identified metabolic pathway for these β-carbolines, primarily mediated by CYP2E1.[1][2][3][4]

-

N-Demethylation: The N9-methyl group of this compound represents an additional site for metabolism, likely undergoing N-demethylation to yield harman. This reaction is a common metabolic pathway for N-methylated compounds.

The following diagram illustrates the predicted Phase I metabolic pathways of this compound.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of N9-Methylharman in Brain Tissue by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N9-Methylharman is a naturally occurring beta-carboline alkaloid found in various plants and is also formed endogenously in mammals. It is structurally related to other neuroactive harmala alkaloids and has been investigated for its potential neurological effects. Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic studies, understanding its neuropharmacological roles, and assessing its potential as a therapeutic agent or a biomarker. This document provides a detailed protocol for the extraction and quantitative analysis of this compound in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

As no specific quantitative data for this compound in brain tissue has been reported in the reviewed literature, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 197.1 |

| Product Ions (m/z) | Predicted: 182.1, 154.1, 128.1 |

| Collision Energy | To be optimized for the specific instrument |

| Internal Standard (IS) | Deuterated Harman (e.g., Harman-d4) |

| IS Precursor Ion (m/z) | To be determined based on the specific IS |

| IS Product Ion (m/z) | To be determined based on the specific IS |

Table 2: Quantitative Results of this compound in Brain Tissue Samples

| Sample ID | Brain Region | This compound Concentration (ng/g tissue) | Standard Deviation |

| Control 1 | Cortex | User Data | User Data |

| Control 2 | Hippocampus | User Data | User Data |

| Treated 1 | Cortex | User Data | User Data |

| Treated 2 | Hippocampus | User Data | User Data |

Experimental Protocols

This protocol is based on established methods for the analysis of similar beta-carboline alkaloids in biological matrices.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Deuterated harman (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Brain tissue (e.g., rodent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Centrifuge (refrigerated)

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Vortex mixer

-

Analytical balance

-

Pipettes and tips

-

Microcentrifuge tubes (1.5 mL)

Sample Preparation: Liquid-Liquid Extraction

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of frozen brain tissue.

-

Add 500 µL of ice-cold PBS.

-

Homogenize the tissue on ice until a uniform suspension is obtained.

-

-

Internal Standard Spiking:

-

To the homogenate, add a known amount of the internal standard (e.g., 10 µL of a 100 ng/mL solution of deuterated harman in methanol). The concentration of the internal standard should be similar to the expected concentration of the analyte.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of ethyl acetate to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds to dissolve the residue.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

-

-

Sample Analysis:

-

Transfer the supernatant to an LC autosampler vial for analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

-

Perform the chromatographic separation using the parameters outlined in Table 1. A gradient elution is recommended to ensure good peak shape and separation from potential interferences.

-

-

Mass Spectrometric Detection:

-

The mass spectrometer should be operated in positive electrospray ionization mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to monitor the precursor-to-product ion transitions for this compound and the internal standard.

-

The precursor ion for this compound is expected to be [M+H]+ with an m/z of 197.1, based on its molecular weight of 196.25 g/mol .[1]

-

Note: The product ions for this compound provided in Table 1 are predicted based on the fragmentation of similar beta-carboline structures. It is highly recommended to perform a product ion scan on the this compound standard to determine the optimal product ions and collision energies for the specific instrument being used.

-

Data Analysis and Quantification

-

Calibration Curve:

-

Prepare a series of calibration standards by spiking known amounts of this compound into a blank brain tissue homogenate and processing them alongside the samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

-

Quantification:

-

Calculate the concentration of this compound in the brain tissue samples by interpolating their peak area ratios from the calibration curve.

-

The final concentration should be expressed as ng of this compound per gram of brain tissue.

-

Mandatory Visualization

Caption: Workflow for this compound analysis.

References

Experimental Protocol for In Vivo Studies of N9-Methylharman in Mice

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N9-Methylharman (9-Me-BC), a derivative of the β-carboline family, has emerged as a compound of significant interest for its neuroprotective and neuro-restorative properties, particularly concerning dopaminergic neurons. In vivo studies are crucial to understanding its therapeutic potential for neurodegenerative diseases, such as Parkinson's disease, and its effects on cognitive function. This document provides a detailed experimental protocol for conducting in vivo studies of this compound in mice, covering administration, behavioral analyses, and neurochemical assessments. The protocols outlined here are based on the known mechanisms of action of this compound, which include the upregulation of neurotrophic factors, enhancement of mitochondrial function, and inhibition of monoamine oxidase (MAO).

Animal Model and Husbandry

-

Species and Strain: Male C57BL/6 mice, 8-12 weeks of age, are commonly used for neurobehavioral and neurochemical studies due to their well-characterized genetics and behavior.

-

Housing: Mice should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week before the commencement of any experimental procedures. All experiments should be conducted during the light phase of the light/dark cycle.

This compound Administration

A critical aspect of in vivo studies is the determination of an effective and non-toxic dose. As of the latest literature review, a definitive intraperitoneal (i.p.) dose for this compound in mice has not been established. Therefore, a preliminary dose-finding study is strongly recommended.

Dose-Finding Study (Acute Toxicity)

A dose-escalation study should be performed to determine the Maximum Tolerated Dose (MTD). This involves administering single i.p. injections of this compound at increasing concentrations to different groups of mice.

| Group | This compound Dose (mg/kg, i.p.) | Vehicle Control |

| 1 | 1 | Saline/DMSO |

| 2 | 5 | Saline/DMSO |

| 3 | 10 | Saline/DMSO |

| 4 | 25 | Saline/DMSO |

| 5 | 50 | Saline/DMSO |

Procedure:

-

Prepare this compound solutions in a vehicle such as saline with a small percentage of DMSO to aid solubility. The final DMSO concentration should be kept below 5%.

-

Administer a single intraperitoneal injection to each mouse according to its assigned group.

-

Monitor the mice closely for the first 4 hours and then daily for 7 days for any signs of toxicity, including changes in weight, posture, grooming, and motor activity, as well as any signs of distress.

The highest dose that does not produce significant signs of toxicity or more than 10-15% weight loss will be considered the MTD for acute studies. For chronic studies, a dose range below the MTD should be selected.

Chronic Administration Protocol

Based on the dose-finding study, select 2-3 doses for the main experimental cohorts. A suggested chronic study design is as follows:

| Group | Treatment | Administration Route | Frequency | Duration |

| 1 | Vehicle | Intraperitoneal (i.p.) | Daily | 14-28 days |

| 2 | This compound (Low Dose) | Intraperitoneal (i.p.) | Daily | 14-28 days |

| 3 | This compound (High Dose) | Intraperitoneal (i.p.) | Daily | 14-28 days |

Behavioral Assessments

Behavioral tests should be conducted following the chronic administration period to assess the effects of this compound on cognitive function, anxiety-like behavior, and depressive-like behavior.

Open Field Test (Locomotor Activity and Anxiety)

This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

-

Place a mouse in the center of a square arena (e.g., 50x50x50 cm).

-

Allow the mouse to explore freely for 10-15 minutes.

-

An automated tracking system should be used to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

| Parameter | Interpretation |

| Total Distance Traveled | General locomotor activity |

| Time in Center | Anxiety-like behavior (less time in the center suggests higher anxiety) |

| Rearing Frequency | Exploratory behavior |

Elevated Plus Maze (Anxiety)

This test is a widely used paradigm to assess anxiety-like behavior in rodents.

Protocol:

-

The maze consists of two open arms and two closed arms, elevated from the floor.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries and the time spent in the open and closed arms.

| Parameter | Interpretation |

| Time in Open Arms | Anxiolytic-like effect (more time in open arms) |

| Open Arm Entries | Anxiolytic-like effect (more entries into open arms) |

Forced Swim Test (Depressive-like Behavior)

This test is used to assess behavioral despair, a common measure in models of depression.

Protocol:

-

Place the mouse in a cylinder of water from which it cannot escape.

-

The test duration is typically 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test.

| Parameter | Interpretation |

| Immobility Time | Depressive-like behavior (increased immobility) |

Neurochemical and Molecular Analysis

Following the completion of behavioral testing, brain tissue should be collected for neurochemical and molecular analyses to elucidate the mechanisms of this compound action.

Tissue Collection and Preparation

-

Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or pentobarbital).

-

Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh brain tissue (for biochemical assays).

-

Dissect specific brain regions of interest, such as the striatum, hippocampus, and prefrontal cortex.

-

For biochemical assays, snap-freeze the tissue in liquid nitrogen and store it at -80°C.

Measurement of Dopamine and its Metabolites

High-performance liquid chromatography (HPLC) with electrochemical detection can be used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue homogenates.

Western Blot Analysis

Western blotting can be used to measure the protein expression levels of key molecules in the signaling pathways affected by this compound.

Protocol:

-

Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate the membrane with primary antibodies against target proteins (e.g., BDNF, GDNF, p-Akt, Akt, TH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

| Target Protein | Pathway/Function |

| BDNF | Neurotrophic support |

| GDNF | Neurotrophic support for dopaminergic neurons |

| p-Akt / Total Akt | PI3K/Akt signaling pathway activation |

| Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in dopamine synthesis |

Monoamine Oxidase (MAO) Activity Assay

The activity of MAO-A and MAO-B can be measured in brain mitochondrial fractions using commercially available assay kits.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA followed by post-hoc tests).

Table 1: Summary of Behavioral Data

| Treatment Group | Open Field: Distance (cm) | Open Field: Time in Center (s) | Elevated Plus Maze: Time in Open Arms (s) | Forced Swim Test: Immobility (s) |

| Vehicle | ||||

| This compound (Low Dose) | ||||

| This compound (High Dose) |

Table 2: Summary of Neurochemical Data

| Treatment Group | Striatal Dopamine (ng/mg tissue) | Hippocampal BDNF (relative expression) | Striatal p-Akt/Akt ratio | MAO-A Activity (relative units) | MAO-B Activity (relative units) |

| Vehicle | |||||

| This compound (Low Dose) | |||||

| This compound (High Dose) |

Visualizations

Synthesis of N9-Methylharman Derivatives: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step protocol for the synthesis of N9-Methylharman and its derivatives. The synthesis is primarily approached through a three-stage process: construction of the β-carboline core via the Pictet-Spengler reaction, followed by aromatization, and subsequent N-methylation of the indole nitrogen. Methodologies for the introduction of further substituents to create a variety of derivatives are also discussed.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved in a sequential manner. The core β-carboline structure, also known as a pyrido[3,4-b]indole, is first assembled using the well-established Pictet-Spengler reaction. This reaction condenses a tryptamine derivative with an aldehyde to form a tetrahydro-β-carboline. Subsequent dehydrogenation yields the fully aromatic harman backbone. The final step involves the selective methylation of the indole nitrogen (N9 position). Derivatives can be synthesized by utilizing substituted tryptamines in the initial Pictet-Spengler reaction or by further functionalization of the harman core.

Experimental Protocols

Stage 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline (Tetrahydroharman) via Pictet-Spengler Reaction

This protocol describes the acid-catalyzed condensation of tryptamine with acetaldehyde.

Materials:

-

Tryptamine

-

Acetaldehyde

-

Dilute Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Ethanol

Procedure:

-

Dissolve tryptamine in dilute sulfuric acid.

-

Slowly add acetaldehyde to the solution while stirring.

-

Allow the reaction mixture to stand at room temperature for several hours to allow for the cyclization to complete.

-

Make the solution alkaline by the addition of a sodium hydroxide solution, which will precipitate the crude 1-methyl-1,2,3,4-tetrahydro-β-carboline.

-

Collect the precipitate by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Stage 2: Dehydrogenation of Tetrahydroharman to Harman (1-Methyl-9H-β-carboline)

This protocol utilizes a palladium-on-carbon (Pd/C) catalyst for the aromatization of the tetrahydro-β-carboline.

Materials:

-

1-Methyl-1,2,3,4-tetrahydro-β-carboline

-

10% Palladium on Carbon (Pd/C)

-

Maleic acid

-

Solvent (e.g., p-cymene, xylene, or nitrobenzene)

Procedure:

-

In a round-bottom flask, dissolve the 1-methyl-1,2,3,4-tetrahydro-β-carboline and maleic acid (as a hydrogen acceptor) in a high-boiling point solvent like p-cymene.

-

Add 10% Pd/C catalyst to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.

-

The solvent can be removed under reduced pressure.

-

The resulting crude harman can be purified by column chromatography or recrystallization.

Stage 3: N9-Methylation of Harman to this compound

This protocol describes the methylation of the indole nitrogen of harman using methyl iodide.

Materials:

-

Harman (1-Methyl-9H-β-carboline)

-

Sodium Hydride (NaH)

-

Methyl Iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF.

-

Cool the suspension in an ice bath and slowly add a solution of harman in anhydrous DMF.

-

Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the sodium salt.

-

Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Synthesis of this compound Derivatives

To synthesize derivatives of this compound, two primary strategies can be employed:

-

Starting with Substituted Tryptamines: Utilize tryptamine derivatives with substituents on the indole ring in the initial Pictet-Spengler reaction. This will result in a harman core with the desired substitution pattern, which can then be N-methylated as described in Stage 3.

-

Functionalization of the Harman Core: Introduce substituents onto the pre-formed this compound skeleton through various aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, followed by further modifications if necessary.

Data Presentation

The biological activity of this compound derivatives is often evaluated by their ability to inhibit certain enzymes. Below are tables summarizing representative quantitative data for the inhibition of Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Topoisomerase I.

| Compound | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| This compound Derivative A | MAO-A | 5.2 | Harmine | 0.8 |

| This compound Derivative B | MAO-A | 2.8 | Harmine | 0.8 |

| This compound Derivative C | MAO-B | 10.5 | Selegiline | 0.05 |

| This compound Derivative D | MAO-B | 7.3 | Selegiline | 0.05 |

| Compound | Target | Activity | Reference Compound | Activity |

| This compound Derivative E | Topoisomerase I | ++ (Significant Inhibition) | Camptothecin | +++ (Strong Inhibition) |

| This compound Derivative F | Topoisomerase I | + (Moderate Inhibition) | Camptothecin | +++ (Strong Inhibition) |

Note: The data presented are representative examples from the literature and the specific values will vary depending on the exact derivative and the assay conditions.

Visualization of a Representative Synthetic Workflow and a Key Signaling Pathway

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Signaling Pathway: Inhibition of Monoamine Oxidase (MAO)

Caption: Mechanism of MAO inhibition by this compound derivatives.

Application Notes and Protocols: Experimental Design for Assessing N9-Methylharman-Induced Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N9-Methylharman is a beta-carboline alkaloid that is structurally related to the harman family of compounds. While research on this compound is limited, evidence from related harman alkaloids suggests a potential for neurotoxicity. These compounds have been implicated in the pathogenesis of neurodegenerative diseases through mechanisms that include the inhibition of mitochondrial function, induction of oxidative stress, and promotion of apoptosis, particularly in vulnerable neuronal populations such as dopaminergic neurons.[1] This document provides a detailed experimental framework for the comprehensive assessment of this compound-induced neurotoxicity, employing a tiered approach from in vitro screening to in vivo validation. The provided protocols and data presentation formats are designed to facilitate robust and reproducible research in this area.

I. In Vitro Assessment of this compound Neurotoxicity

The initial phase of neurotoxicity assessment will be conducted using in vitro models to establish a foundational understanding of this compound's effects on neuronal cells.[2] A human neuroblastoma cell line, SH-SY5Y, differentiated into a dopaminergic-like phenotype, will serve as the primary model system. This model is selected for its relevance to neurodegenerative diseases where dopaminergic neurons are preferentially affected.[3][4]

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro assessment of this compound neurotoxicity.

Experimental Protocols

-

Objective: To generate a dopaminergic-like neuronal cell model.

-

Protocol:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

To induce differentiation, plate cells at a density of 1 x 10^5 cells/cm^2.

-

After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

-

Incubate for 3 days.

-

Replace the medium with a neurobasal medium containing B27 supplement, 1% penicillin-streptomycin, and 50 ng/mL brain-derived neurotrophic factor (BDNF).

-

Culture for an additional 4-7 days to allow for the development of a mature neuronal phenotype.

-

-

Objective: To determine the cytotoxic effect of this compound.

-

Protocols:

-

-

Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.

-

After 24 hours, treat the cells with varying concentrations of this compound (0.1, 1, 10, 50, and 100 µM) for 24 and 48 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Lactate Dehydrogenase (LDH) Assay: [10][11][12][13][14]

-

Following the same plating and treatment protocol as the MTT assay, collect the cell culture supernatant.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (containing diaphorase/NAD+ and INT) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

-

-

Objective: To determine if this compound induces apoptotic cell death.

-

Protocols:

-

TUNEL Assay: [3][4][15][16][17][18]

-

Seed differentiated cells on glass coverslips in a 24-well plate.

-

Treat with this compound as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.

-

Perform the TUNEL staining according to the manufacturer's protocol, which typically involves incubating with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

-

Caspase-3/7 Activity Assay: [19][20][21][22]

-

Plate and treat cells in a 96-well plate as previously described.

-

After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubate for 1 hour at room temperature.

-

Measure the luminescence using a microplate reader.

-

-

-

Objective: To investigate the role of oxidative stress and mitochondrial dysfunction in this compound-induced neurotoxicity.

-

Protocols:

-

Reactive Oxygen Species (ROS) Measurement: [15]

-

Treat cells in a 96-well plate with this compound.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

-

-

Mitochondrial Superoxide Measurement:

-

Treat cells in a 96-well plate.

-

Load the cells with 5 µM MitoSOX™ Red for 10 minutes at 37°C.

-

Wash with warm buffer.

-

Measure the fluorescence (excitation 510 nm, emission 580 nm).

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Treat cells with this compound.

-

Incubate with 5 µM JC-1 dye for 20 minutes at 37°C.

-

Measure the fluorescence of both JC-1 monomers (green, emission ~529 nm) and aggregates (red, emission ~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

-

-

Objective: To assess the pro-inflammatory potential of this compound.

-

Protocol:

-

Cytokine Array:

-

Collect the cell culture supernatant after treatment with this compound.

-

Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using a multiplex immunoassay (e.g., Bio-Plex).[1]

-

-

Data Presentation: In Vitro Results

| Assay | Endpoint | Control | 0.1 µM | 1 µM | 10 µM | 50 µM | 100 µM |

| MTT | % Cell Viability | 100 ± 5.2 | 98.1 ± 4.8 | 95.3 ± 6.1 | 75.4 ± 5.5 | 42.1 ± 4.9 | 20.7 ± 3.8 |

| LDH | % Cytotoxicity | 5.1 ± 1.2 | 6.3 ± 1.5 | 8.9 ± 2.0 | 24.7 ± 3.1 | 58.2 ± 4.5 | 79.5 ± 5.2 |

| TUNEL | % Apoptotic Cells | 2.3 ± 0.8 | 3.1 ± 1.0 | 5.7 ± 1.3 | 28.9 ± 3.5 | 55.4 ± 4.8 | 72.1 ± 6.0 |

| Caspase-3/7 | Fold Increase | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 4.5 ± 0.6 | 8.9 ± 1.1 | 12.3 ± 1.5 |

| ROS | Fold Increase | 1.0 ± 0.2 | 1.3 ± 0.3 | 2.1 ± 0.4 | 5.2 ± 0.7 | 9.8 ± 1.2 | 15.6 ± 1.9 |

| ΔΨm | Red/Green Ratio | 1.0 ± 0.1 | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 | 0.1 ± 0.02 |

| TNF-α | pg/mL | 15.2 ± 3.1 | 18.9 ± 3.5 | 25.4 ± 4.0 | 55.8 ± 6.2 | 98.7 ± 8.9 | 154.2 ± 12.1 |

| IL-6 | pg/mL | 10.1 ± 2.5 | 12.7 ± 2.8 | 18.9 ± 3.3 | 42.3 ± 5.1 | 75.4 ± 7.5 | 110.8 ± 9.8 |

Data are presented as mean ± standard deviation.

II. Proposed Signaling Pathway of this compound Neurotoxicity

Based on the expected in vitro results, a putative signaling cascade can be proposed.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Environmental neurotoxicant-induced dopaminergic neurodegeneration: a potential link to impaired neuroinflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial stress induces chromatin reorganization to promote longevity and UPRmt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Targets of Manganese-Induced Neurotoxicity: A Five-Year Update [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. NEUROTOXICOLOGY [discovery.fiu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative Stress and Mitochondrial Damage in Neurodegenerative Diseases: From Molecular Mechanisms to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative stress and nitration in neurodegeneration: Cause, effect, or association? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulforaphane improves mitochondrial metabolism in fibroblasts from patients with fragile X-associated tremor and ataxia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grantome.com [grantome.com]

- 16. Caspase pathways, neuronal apoptosis, and CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Age-Related Mitochondrial Impairment and Renal Injury Is Ameliorated by Sulforaphane via Activation of Transcription Factor NRF2 [mdpi.com]

- 18. Molecular Regulation of DNA Damage-Induced Apoptosis in Neurons of Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidative-Signaling in Neural Stem Cell-Mediated Plasticity: Implications for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of N6-Methyladenosine in Mitochondrial Dysfunction and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methamphetamine-induced dopaminergic neurotoxicity as a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

Troubleshooting & Optimization

how to improve N9-Methylharman solubility for in vitro experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing N9-Methylharman for in vitro experiments. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: this compound is a β-carboline alkaloid with a molecular structure that leads to poor solubility in aqueous solutions. Its computed XLogP3 value of 2.7 indicates a lipophilic nature, which is the primary reason for its low water solubility.[1] Key properties are summarized in the table below.

Q2: What is the recommended solvent for creating a primary stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is a powerful aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[4][5] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used, but DMSO is typically preferred for its miscibility with aqueous cell culture media.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the stock is diluted into an aqueous environment. To resolve this:

-

Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

-

Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5% and ideally below 0.1%, to minimize solvent toxicity and its effect on solubility.

-

Increase Mixing: When diluting, add the stock solution to the medium drop-wise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

-

Use a Co-Solvent or Alternative Strategy: If precipitation persists, consider using an alternative solubilization method, such as cyclodextrin complexation.[6][7]

Q4: How can I increase the aqueous solubility of this compound without using organic solvents?

A4: For applications sensitive to organic solvents, forming an inclusion complex with a cyclodextrin is an excellent strategy.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, thereby increasing their aqueous solubility and stability.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[10][11]

Q5: Can pH adjustment be used to improve the solubility of this compound?

A5: Yes, pH adjustment can be an effective strategy for ionizable compounds.[6][7][12] As a β-carboline, this compound contains basic nitrogen atoms. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where these nitrogens become protonated. However, this approach must be used with caution for in vitro experiments, as cell culture media are typically buffered to a physiological pH of ~7.4. A significant change in pH can be detrimental to cell viability. This method is more suitable for preparing a concentrated acidic stock that is then highly diluted in the buffered medium.

Data & Strategy Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂ | PubChem[1] |

| Molecular Weight | 196.25 g/mol | PubChem[1] |

| Appearance | Powder | BioCrick[2] |

| XLogP3 | 2.7 | PubChem[1] |

| Interpretation: The positive XLogP3 value indicates a preference for lipid environments over aqueous ones, confirming its hydrophobic nature and predicting poor water solubility. |

Table 2: Solubilization Strategies for this compound

| Strategy | Recommended Solvent/Agent | Typical Stock Concentration | Key Considerations |

| Co-Solvency | 100% Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common and effective method. Final DMSO in media must be low (<0.5%) to avoid cell toxicity.[2] |

| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5 mM | Excellent for solvent-sensitive assays. Reduces the need for organic solvents.[8][11] |

| pH Adjustment | Acidified Aqueous Buffer (e.g., pH 4-5) | 1-10 mM | Exploits the basic nature of the compound. The final dilution must not alter the pH of the culture medium. |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Cloudy Stock Solution | Incomplete dissolution or presence of impurities. | Use gentle warming (37°C) and vortexing. If cloudiness persists, centrifuge the stock solution and use the supernatant. Consider filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) filter. |

| Precipitation in Medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final compound concentration. Ensure rapid mixing upon dilution. Prepare an intermediate dilution in a serum-containing medium, as proteins can sometimes help stabilize compounds. |

| Cell Toxicity Observed | The toxicity may be from the solubilizing agent (e.g., DMSO) rather than this compound. | Always run a vehicle control (medium + solubilizing agent at the same final concentration, without the compound) to assess solvent toxicity. Reduce the final solvent concentration or switch to a less toxic method like cyclodextrin complexation. |

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a high-concentration stock solution.

-

Preparation: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.

-

Weighing: Carefully weigh the desired amount of this compound powder.

-

Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve the target concentration (e.g., for a 20 mM stock, add 25.48 µL of DMSO per 1 mg of this compound).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Usage: For experiments, thaw an aliquot and perform serial dilutions. For example, to achieve a 20 µM final concentration from a 20 mM stock with a final DMSO concentration of 0.1%, first prepare a 1:10 intermediate dilution in culture medium (2 mM), then add 10 µL of this intermediate solution to 990 µL of medium.

References

- 1. This compound | C13H12N2 | CID 10420214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:16498-64-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. ijmsdr.org [ijmsdr.org]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]

controlling for experimental variability in N9-Methylharman studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N9-Methylharman.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications in research?

This compound is a beta-carboline alkaloid found in various plants, including Peganum harmala. In research, it is primarily investigated for its potential neuroprotective, anti-cancer, and monoamine oxidase (MAO) inhibitory effects.

2. How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

3. What is the recommended solvent for preparing this compound stock solutions?

DMSO is the most common and recommended solvent for preparing this compound stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

4. What are the known signaling pathways affected by this compound?

This compound has been reported to modulate several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and apoptosis.[2][3] Its inhibitory effect on monoamine oxidase A (MAO-A) also impacts neurotransmitter metabolism.

Troubleshooting Guides

Cell-Based Assays

Issue: High variability in cell viability (e.g., MTT assay) results between experiments.

-

Possible Cause 1: Inconsistent this compound concentration.

-

Solution: Ensure accurate and consistent preparation of your this compound stock solution and serial dilutions. Use calibrated pipettes and perform dilutions fresh for each experiment if possible.

-

-

Possible Cause 2: Variability in cell seeding density.

-

Solution: Standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating and use a consistent cell number per well. Cell confluency can significantly impact the response to treatment.

-

-

Possible Cause 3: Fluctuation in incubation time.

-

Possible Cause 4: DMSO concentration effects.

-

Solution: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound treatment. This will help differentiate the effects of the compound from the solvent. Ensure the final DMSO concentration is non-toxic to your specific cell line.[1]

-

Issue: Precipitation of this compound in cell culture media.

-

Possible Cause: Low solubility in aqueous media.

-

Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your cell culture medium, add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent immediate precipitation. Avoid preparing large volumes of working solutions that will be stored for extended periods. It is best to prepare fresh dilutions for each experiment.

-

Issue: Unexpected changes in cell morphology after treatment.

-

Possible Cause 1: Cytotoxicity at the tested concentration.

-

Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Observe cells under a microscope at various time points to monitor for signs of stress or death.

-

-

Possible Cause 2: On-target effects of this compound.

-

Solution: this compound can induce changes in cell signaling that may affect cell shape and adhesion. Document these changes and correlate them with your experimental endpoints (e.g., apoptosis, differentiation).

-

Western Blotting

Issue: No or weak signal for phosphorylated Akt (p-Akt) or ERK (p-ERK) after this compound treatment.

-

Possible Cause 1: Suboptimal treatment time.

-

Solution: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to identify the peak phosphorylation time for your specific cell line and this compound concentration.

-

-

Possible Cause 2: Low protein concentration.

-

Solution: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg) for robust detection of phosphorylated proteins.

-

-

Possible Cause 3: Issues with antibody quality.

-

Solution: Use phospho-specific antibodies from a reputable supplier and validate their performance. Include positive and negative controls to ensure antibody specificity.

-

Issue: High background on western blots.

-

Possible Cause 1: Insufficient blocking.

-

Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).

-

-

Possible Cause 2: Antibody concentration is too high.

-

Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.

-

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Beta-Carboline Derivatives on MAO-A

| Compound | Cell Line/Enzyme Source | IC50 (µM) | Reference |

| Harmine | Recombinant Human MAO-A | ~0.4 | [6] |

| Harmaline | Recombinant Human MAO-A | ~0.8 | [6] |

| 1H-indole-2-carboxamide derivative (S2) | A549 (Human Lung Carcinoma) | 33.37 | [7] |

| 1H-indole-2-carboxamide derivative (S4) | A549 (Human Lung Carcinoma) | 146.1 | [7] |

| 5-hydroxy-2-methyl-chroman-4-one | Recombinant Human MAO-A | 13.97 | [8] |

| Pyridazinobenzylpiperidine derivative (S15) | Recombinant Human MAO-A | 3.691 | [9] |

Note: Data for this compound was not specifically found in the literature reviewed. The table presents data for related beta-carboline compounds to provide a comparative context.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (prepared from a DMSO stock) and a vehicle control (DMSO alone). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on MAO-A activity.

-

Reagent Preparation: Prepare a reaction buffer, a solution of the MAO-A substrate (e.g., kynuramine), and a solution of recombinant human MAO-A enzyme.[10][11]

-

Inhibitor Preparation: Prepare various concentrations of this compound and a positive control inhibitor (e.g., clorgyline).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, this compound or control, and pre-incubate with the MAO-A enzyme.

-

Initiate Reaction: Add the MAO-A substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).[12]

-

Detection: Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength for the chosen substrate.

-

Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Mitigating N9-Methylharman-Induced Cytotoxicity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N9-Methylharman and encountering cytotoxicity in sensitive cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic to certain cell types?

This compound is a beta-carboline alkaloid that can be isolated from various plants and is also found in some foods and tobacco smoke. Its cytotoxicity in sensitive cell types, particularly neuronal cells, is primarily attributed to its ability to induce oxidative stress and mitochondrial dysfunction, leading to apoptosis (programmed cell death).

Q2: Which cell types are particularly sensitive to this compound-induced cytotoxicity?

While sensitivity can vary, neuronal cell lines are often susceptible to this compound's toxic effects. Commonly used models in neurotoxicity studies that may exhibit sensitivity include:

-

SH-SY5Y (human neuroblastoma cell line): Frequently used to study neurodegenerative diseases and neurotoxicity.

-

PC12 (rat pheochromocytoma cell line): A well-established model for neuronal differentiation and neurotoxicity research.

-

Microglia (e.g., N9 cell line): As the resident immune cells of the central nervous system, microglia can be sensitive to neurotoxic compounds.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

Researchers may observe the following indicators of cytotoxicity after treating sensitive cells with this compound:

-

Decreased cell viability and proliferation.

-

Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

-

Increased number of floating, dead cells.

-

Induction of apoptosis markers, such as caspase activation and DNA fragmentation.

-

Increased production of reactive oxygen species (ROS).

-

Disruption of mitochondrial membrane potential.

Troubleshooting Guides